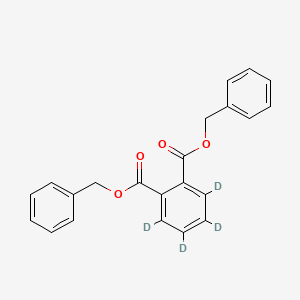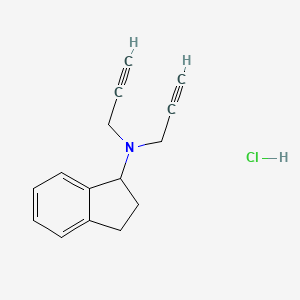
N-2-Propynyl Rasagiline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-2-Propynyl Rasagiline Hydrochloride is an impurity in the synthesis of Rasagiline . Rasagiline is a propargylamine-based drug indicated for the treatment of idiopathic Parkinson’s disease . It is an irreversible inhibitor of monoamine oxidase-B and can be used as a monotherapy to treat symptoms in early Parkinson’s disease or as an adjunct therapy in more advanced cases .
Synthesis Analysis
The synthesis of N-2-Propynyl Rasagiline Hydrochloride involves a process that has been patented . The patent describes an improved process for the preparation of Rasagiline or pharmaceutically acceptable salts thereof .Molecular Structure Analysis
The molecular formula of N-2-Propynyl Rasagiline Hydrochloride is C15H16ClN . The InChI representation isInChI=1S/C19H21NO8/c1-2-9-20 (12-8-7-10-5-3-4-6-11 (10)12)19 (26)28-18-15 (23)13 (21)14 (22)16 (27-18)17 (24)25/h1,3-6,12-16,18,21-23H,7-9H2, (H,24,25)/t12-,13?,14?,15?,16?,18?/m1/s1 . Chemical Reactions Analysis
Rasagiline is a propargylamine and an irreversible inhibitor of monoamine oxidase (MAO) . MAO, a flavin-containing enzyme, regulates the metabolic degradation of catecholamines and serotonin in the CNS and peripheral tissues .Physical And Chemical Properties Analysis
The molecular weight of N-2-Propynyl Rasagiline Hydrochloride is 245.75 . The chemical name is ®-N,N-Di (prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride .Mechanism of Action
Future Directions
Rasagiline is an irreversible inhibitor of monoamine oxidase used for the symptomatic management of idiopathic Parkinson’s disease as initial monotherapy and as adjunct therapy to levodopa . Future research may focus on the development of multi-targeting propargylamine derivatives for therapy in various neurodegenerative diseases .
properties
IUPAC Name |
N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-3-11-16(12-4-2)15-10-9-13-7-5-6-8-14(13)15;/h1-2,5-8,15H,9-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHGGELRCDCZQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#C)C1CCC2=CC=CC=C12.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-Propynyl Rasagiline Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

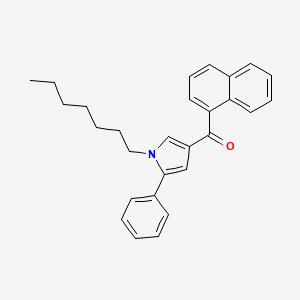
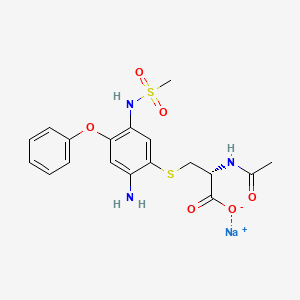
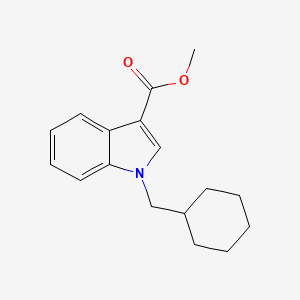
![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)
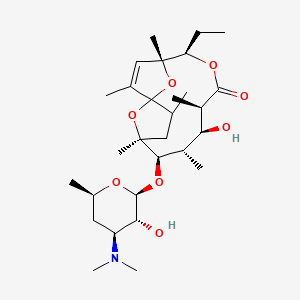
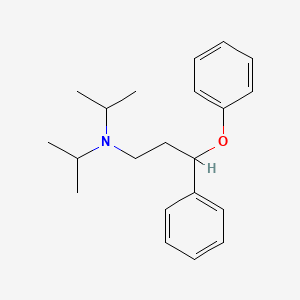
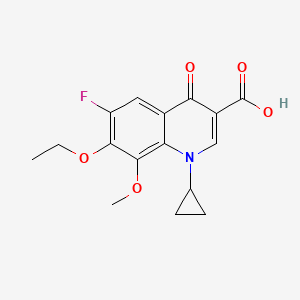
![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)
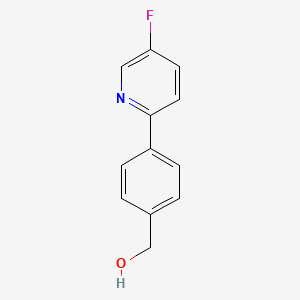
![5-Ethylsulfanyl-4-[[4-(5-fluoropyridin-2-yl)phenyl]methyl]-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one](/img/structure/B568784.png)
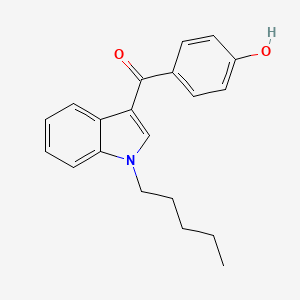
![3-N-Carboxylic Acid 1-beta-D-Glucuronide-[4-(methyl)phenyl]carbamate Ester Doxorubicin](/img/structure/B568788.png)
